Product packaging for D-Mannitol-d8(Cat. No.:)

D-Mannitol-d8

Cat. No.: B1160541
M. Wt: 190.22
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterated Compounds in Scientific Inquiry

Deuterated compounds are molecules in which one or more hydrogen atoms (¹H) have been replaced by their heavier, stable isotope, deuterium (B1214612) (²H or D). This seemingly subtle atomic substitution imparts unique physicochemical properties to the molecule without significantly altering its chemical reactivity in many cases. The increased mass of deuterium can, however, influence the rates of chemical reactions, a phenomenon known as the kinetic isotope effect.

In scientific research, this isotopic labeling is invaluable. Deuterated compounds serve as powerful tracers in studies of metabolic pathways, allowing scientists to follow the fate of a molecule through complex biological systems. simsonpharma.com In analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are essential for minimizing solvent-related signal interference, thereby enhancing the clarity and resolution of the spectra for the molecule of interest. simsonpharma.comlgcstandards.com Furthermore, in mass spectrometry, deuterated compounds are widely used as internal standards for the precise and accurate quantification of their non-deuterated counterparts. pharmaffiliates.com The use of these standards helps correct for sample loss during preparation and variations in instrument response. pharmaffiliates.com

Overview of D-Mannitol-d8 as a Research Tool

This compound is the deuterated form of D-Mannitol, a six-carbon sugar alcohol. simsonpharma.comlgcstandards.compharmaffiliates.com In this labeled compound, eight hydrogen atoms have been substituted with deuterium. Its primary and most critical role in research is as an internal standard for quantitative analysis. pharmaffiliates.com When researchers need to measure the exact amount of D-Mannitol in a biological sample, such as urine or plasma, a known quantity of this compound is added at the beginning of the experimental process.

Because this compound is chemically almost identical to D-Mannitol, it behaves similarly during sample extraction, purification, and analysis. However, due to its higher mass, it can be distinguished from the natural compound by a mass spectrometer. This allows for highly accurate calculations of the concentration of D-Mannitol, as any loss of the target analyte during the procedure will be mirrored by a proportional loss of the internal standard. This application is crucial in fields like clinical chemistry and metabolic research.

D-Mannitol itself is studied for various reasons; it is used to assess intestinal permeability and is investigated for its effects on lipid metabolism and as a hydroxyl radical scavenger. sigmaaldrich.com In all these research areas, this compound serves as an essential tool for robust and reliable quantification.

Historical Context of this compound Research Applications

The strategy of using deuterated compounds in scientific research is not new, with initial studies dating back to the 1960s. pharmaffiliates.com Early research demonstrated that deuterium substitution could alter the metabolic pathways and efficacy of molecules. pharmaffiliates.com This led to the broader application of deuterated compounds as tracers and eventually as internal standards in analytical chemistry.

The specific use of this compound has become more prominent with the advancement and widespread adoption of sensitive analytical technologies, particularly liquid chromatography-mass spectrometry (LC-MS). While the concept of isotopic labeling has been understood for decades, the synthesis and commercial availability of specific, highly pure deuterated compounds like this compound are a more recent development that has empowered researchers to conduct more precise and complex quantitative studies. The increasing use of D-Mannitol in clinical and physiological research, for example in studies of gut health and disease, has driven the parallel need for its deuterated analog to ensure the accuracy of the findings.

Data Tables

Table 1: Physicochemical Properties of D-Mannitol and this compound

PropertyD-MannitolThis compound
Chemical Formula C₆H₁₄O₆ merckmillipore.comC₆H₆D₈O₆ simsonpharma.com
Molecular Weight 182.17 g/mol merckmillipore.com190.22 g/mol simsonpharma.com
Appearance White crystalline powder or granulesWhite Solid pharmaffiliates.com
Melting Point 167-170 °C merckmillipore.comNot specified
CAS Number 69-65-8 merckmillipore.comNot assigned simsonpharma.com

Table 2: Research Applications of this compound

Application AreaDescription of Use
Metabolomics Used as an internal standard to quantify D-Mannitol levels in biological fluids, aiding in the study of metabolic pathways.
Clinical Chemistry Employed in tests such as the lactulose (B1674317)/mannitol (B672) test for intestinal permeability, where accurate quantification is essential for diagnosis.
Pharmaceutical Analysis Utilized as a stable isotope-labeled standard in pharmacokinetic studies to track the absorption and excretion of D-Mannitol.
Food Science Serves as an internal standard for the quantification of D-Mannitol, which is used as a sugar substitute and food additive. pharmaffiliates.com

Properties

Molecular Formula

C₆H₆D₈O₆

Molecular Weight

190.22

Synonyms

Cordycepic Acid-d8;  Brightmoon-d8;  Bronchitol-d8;  D-(-)-Mannitol-d8;  D-Mannit-d8;  Diosmol-d8;  Isotol-d8;  Manicol-d8;  Maniton S-d8;  Mannidex-d8;  Mannigen-d8;  Mannistol-d8;  Mannit-d8;  Mannit 60-d8;  Mannit P-d8;  Mannit S-d8;  Mannite-d8;  Mannitol-d8;  Man

Origin of Product

United States

Synthesis and Preparation Methodologies of Deuterated D Mannitol

Deuterium (B1214612) Labeling Strategies for D-Mannitol Synthesis

The primary and most direct strategy for the synthesis of D-Mannitol-d8 involves the catalytic deuteration of a suitable monosaccharide precursor, typically D-fructose or D-glucose/D-fructose mixtures. This method is analogous to the industrial production of non-labeled D-mannitol, where hydrogenation is carried out using hydrogen gas (H₂). In the synthesis of this compound, deuterium gas (D₂) is used as the deuterium source.

The reaction proceeds by the reduction of the carbonyl group of the precursor sugar. The choice of catalyst is critical for achieving high yield and selectivity. Common catalysts employed for the hydrogenation of fructose to mannitol (B672) include Raney nickel, ruthenium, and copper-based catalysts. For the deuteration process, these same catalysts can be utilized. The reaction is typically performed in a solvent such as water or a mixture of ethanol and water, under elevated temperature and pressure of deuterium gas.

Another potential strategy involves a hydrogen-deuterium (H/D) exchange reaction on pre-existing D-mannitol. This can be achieved using catalysts like ruthenium on carbon (Ru/C) in the presence of deuterium oxide (D₂O) under a hydrogen or deuterium atmosphere. This method can facilitate the exchange of hydrogen atoms for deuterium atoms on the carbon backbone of the mannitol molecule. However, controlling the specific positions and the extent of deuteration can be more challenging with this approach compared to catalytic deuteration of a precursor.

Isotopic Enrichment Techniques for this compound Production

Achieving a high degree of isotopic enrichment is paramount for the utility of this compound as an internal standard and in tracer studies. The isotopic enrichment of the final product is primarily dependent on the purity of the deuterium source and the efficiency of the catalytic deuteration process.

To ensure high enrichment, deuterium gas (D₂) of high isotopic purity (typically >99%) is used. The reaction conditions, including catalyst selection, temperature, and pressure, are optimized to favor the complete reduction of the carbonyl group with deuterium and to minimize any potential H/D exchange with the solvent if it is not deuterated.

The use of a deuterated solvent, such as D₂O, in conjunction with D₂ gas can further enhance the isotopic enrichment by providing a deuterium-rich environment and driving the equilibrium towards the desired deuterated product. The efficiency of the catalyst also plays a role; a highly active catalyst will promote the deuteration reaction over potential side reactions that could lead to lower isotopic purity.

The following table summarizes typical catalysts and conditions that can be adapted for the synthesis of this compound, based on known methods for the hydrogenation of D-fructose.

CatalystPrecursorSolventTemperature (°C)Pressure (bar)Selectivity for Mannitol (%)
Raney NickelD-FructoseWater100 - 15040 - 100~50-60
Ruthenium on Carbon (Ru/C)D-FructoseWater80 - 12050 - 80High
Copper-based (e.g., Cu/SiO₂)D-FructoseEthanol/Water10020 - 40~78-80

This table presents data for the synthesis of unlabeled D-mannitol, which serves as a basis for the development of this compound synthesis protocols.

Purification and Isolation of this compound for Research Grade Purity

Following the synthesis, the this compound must be purified to remove the catalyst, unreacted starting materials, solvents, and any byproducts, such as the isomeric D-Sorbitol-d8. Achieving research-grade purity (typically >98%) is essential for its application in sensitive analytical methods.

The initial step in purification involves the filtration of the reaction mixture to remove the solid catalyst. The resulting solution is then typically concentrated under reduced pressure. The primary method for the purification of D-mannitol, and by extension this compound, is recrystallization. Common solvents used for recrystallization include ethanol, methanol, and water, or mixtures thereof. The choice of solvent and the crystallization conditions (e.g., temperature, cooling rate) are critical for obtaining pure crystals and can influence the polymorphic form of the final product.

To ensure the final product meets the stringent requirements for research-grade material, a series of analytical techniques are employed to assess its chemical purity and isotopic enrichment.

Analytical Techniques for Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure and purity. The absence of signals corresponding to C-H protons in specific positions in the ¹H NMR spectrum, coupled with the corresponding signals in the deuterium (²H) NMR spectrum, confirms the successful incorporation of deuterium.

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight of the deuterated compound and for quantifying the isotopic enrichment. By comparing the mass spectrum of the deuterated mannitol with that of an unlabeled standard, the degree of deuterium incorporation can be accurately calculated.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the this compound, separating it from any non-deuterated mannitol, sorbitol, or other impurities.

The combination of these purification and analytical methods ensures the production of this compound with the high chemical and isotopic purity required for its intended research applications.

Advanced Analytical Methodologies for D Mannitol D8 in Research

Spectroscopic Applications of D-Mannitol-d8

Spectroscopy offers powerful methods for the structural elucidation and quantification of this compound. The incorporation of deuterium (B1214612) atoms significantly influences its spectroscopic properties, providing distinct advantages for analysis.

Mass Spectrometry (MS) Applications, Including LC-MS/MS and GC-MS/MS, for this compound Quantification and Metabolite Identification

Mass spectrometry (MS) is a highly sensitive technique for detecting and quantifying molecules based on their mass-to-charge ratio. sigmaaldrich.com The known mass difference between D-Mannitol and its deuterated analogue, this compound, makes the latter an excellent internal standard for quantitative studies. medchemexpress.commdpi.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection prowess of mass spectrometry. numberanalytics.comnih.gov These methods are widely used for the analysis of D-Mannitol and its metabolites in various biological matrices. sigmaaldrich.comnih.gov

In a typical LC-MS/MS workflow, this compound is added to a sample as an internal standard. The sample is then subjected to chromatographic separation, followed by ionization and mass analysis. The mass spectrometer is set to monitor specific mass transitions for both the analyte (D-Mannitol) and the internal standard (this compound). mdpi.com The use of a stable isotope-labeled internal standard like this compound is considered the most reliable approach for quantitative analysis, as it effectively corrects for variations in sample preparation, chromatographic retention, and ionization efficiency. mdpi.com

Recent studies have highlighted the validation of UPLC-MS/MS methods for the quantification of urinary lactulose (B1674317) and mannitol (B672), employing deuterated mannitol as an internal standard to ensure high accuracy and reproducibility. mdpi.com This approach offers significant improvements in terms of shorter analysis times and enhanced precision compared to older methods. mdpi.com The high selectivity and sensitivity of GC-MS/MS also make it a valuable tool, particularly for obtaining accurate information in metabolomics studies. shimadzu.com

ParameterLC-MS/MS Method for Mannitol Quantification mdpi.com
Chromatography Ultra-Performance Liquid Chromatography (UPLC)
Column Ethylene bridged hybrid amide
Run Time 5 minutes
Internal Standard d-Mannitol-1 ¹³C,1-1-d₂
Limit of Quantification 10 µg/mL
Linearity Up to 1000 µg/mL
Within-run Precision 0.7 to 2.9%
Between-run Precision 1.9 to 4.7%
Recovery > 90.2%
Matrix Effect < 15%

Vibrational Spectroscopy (FTIR and Raman) for Structural and Methodological Studies of D-Mannitol

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and polymorphic forms of D-Mannitol. mdpi.comamericanlaboratory.com These techniques are complementary, offering unique "fingerprints" based on the fundamental molecular vibrations of the compound. mdpi.com

FTIR spectroscopy of D-Mannitol reveals characteristic absorption bands corresponding to specific functional groups. For example, the O-H stretching vibration appears around 3400 cm⁻¹, while C-H stretching vibrations are observed at approximately 2956 cm⁻¹ and 2903 cm⁻¹. mdpi.com Deformations of C-H and O-H bonds give rise to peaks in the 1421 cm⁻¹ to 630 cm⁻¹ region. mdpi.com FTIR has been instrumental in distinguishing between the different polymorphic forms (α, β, and δ) of D-Mannitol, which show significant differences in the O-H and C-H stretching regions (3700-2500 cm⁻¹) and the C-H deformation region (1400-1200 cm⁻¹). mdpi.comresearchgate.net

Raman spectroscopy also serves as a powerful tool for characterizing D-Mannitol polymorphs. americanlaboratory.com A key advantage is its ability to detect certain vibrational modes with higher intensity than FTIR. researchgate.net For instance, the β-polymorph of D-Mannitol is identified by a characteristic peak at 1036 cm⁻¹ in its Raman spectrum. mdpi.com Raman experiments are often performed using a near-infrared laser (e.g., 785 nm) and can measure a wide spectral range. americanlaboratory.com

The combination of FTIR and Raman spectroscopy provides a comprehensive understanding of the short-range structure of D-Mannitol polymorphs. mdpi.com

Spectroscopic TechniqueKey Vibrational Regions and Assignments for D-Mannitol mdpi.commdpi.com
FTIR ~3400 cm⁻¹: O-H stretching
~2956, 2903 cm⁻¹: C-H stretching
1400-1200 cm⁻¹: C-H deformation (shows shifts between polymorphs)
1421, 1289, 1082, 630 cm⁻¹: C-H and O-H deformation modes
Raman 1036 cm⁻¹: Characteristic peak for β-polymorph

Chromatographic Methods for this compound Analysis

Chromatography is fundamental for separating this compound from complex mixtures before its detection and quantification. High-performance liquid chromatography and gas chromatography are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detectors for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like D-Mannitol. Several HPLC methods have been developed for its determination, often utilizing specialized columns and detectors. nih.gov

For the analysis of sugars and sugar alcohols, columns such as those based on styrene-divinylbenzene copolymers in the calcium form (USP L19) are frequently used. shimadzu.comglsciences.com A common mobile phase is simply water, with the column maintained at an elevated temperature (e.g., 85 °C) to achieve optimal separation. shimadzu.comglsciences.com

Due to the lack of a strong UV chromophore in D-Mannitol, universal detectors like Refractive Index Detectors (RID) and Evaporative Light Scattering Detectors (ELSD) are employed. nih.govshimadzu.com The RID-20A, for example, features a dual temperature-controlled optical system that provides a stable baseline, which is crucial for accurate quantification. shimadzu.comscribd.com ELSD is another option that can be used to determine the main component and organic impurities. nih.gov HPLC-ELSD methods have shown good linearity over a range of concentrations (e.g., 0.10–3.00 mg∙mL⁻¹). nih.gov

Advanced detection methods, such as pulsed amperometric detection (PAD), have also been used, though comparisons with LC-MS/MS have shown that LC-MS/MS platforms generally offer higher correlation and less overestimation at low concentrations. nih.gov The harmonized United States Pharmacopeia (USP) method for D-Mannitol analysis now specifies HPLC with refractive index detection. shimadzu.com

HPLC Method ParameterExample Condition for D-Mannitol Analysis glsciences.com
Column InertSphere Sugar-2 (9 μm, 300 x 7.8 mm I.D.), USP L19
Mobile Phase Water
Flow Rate 0.5 mL/min
Column Temperature 85 °C
Detector Refractive Index (RI) Detector
Injection Volume 20 µL

Gas Chromatography (GC) Techniques for this compound in Complex Mixtures

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. numberanalytics.com While D-Mannitol itself is not volatile, it can be analyzed by GC after a derivatization step to increase its volatility. GC is particularly valuable for analyzing complex mixtures due to its high resolving power. numberanalytics.comuib.no

The basic principle of GC involves injecting a vaporized sample into a carrier gas (mobile phase), such as helium or nitrogen, which carries it through a column containing a stationary phase. numberanalytics.comlibretexts.org Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. libretexts.org Both packed and capillary columns can be used, with capillary columns offering superior separation for complex mixtures. libretexts.org

Coupling GC with a mass spectrometer (GC-MS or GC-MS/MS) significantly enhances its analytical capabilities, providing both high sensitivity and specificity for identification and quantification. numberanalytics.com This makes it an ideal technique for applications like impurity profiling in active pharmaceutical ingredients (APIs) and the analysis of pharmaceutical excipients. numberanalytics.com The use of GC-MS allows for the detection of trace-level compounds within complex matrices. numberanalytics.com In metabolomics, GC-MS(/MS) is widely used due to its excellent chromatographic resolution and stable measurements for analyzing a wide range of primary metabolites, including sugars and amino acids, after derivatization. shimadzu.com

ComponentDescription numberanalytics.comlibretexts.org
Mobile Phase Inert gas (e.g., Helium, Nitrogen, Argon)
Columns Packed or Capillary (preferred for complex mixtures)
Detectors Flame Ionization Detector (FID), Mass Spectrometry (MS)
Temperature Column is placed in a thermostated oven for precise temperature control
Sample Requirement Must be volatile or made volatile through derivatization

Thermal Analysis Techniques in D-Mannitol Research

Thermal analysis methods are crucial for understanding the physicochemical properties of materials like D-Mannitol. These techniques measure changes in a substance's physical properties as a function of temperature.

Differential Scanning Calorimetry (DSC) for Investigating Thermal Behavior in Research Contexts

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal properties of D-Mannitol. americanlaboratory.com It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is instrumental in determining thermodynamic properties such as melting point, enthalpy of fusion, and glass transition temperature (Tg). americanlaboratory.comscialert.net

Research has shown that D-Mannitol exhibits complex thermal behavior, including polymorphism and the potential for existing in an amorphous or glassy state. americanlaboratory.comaip.org Obtaining a glassy state of D-Mannitol can be challenging due to its tendency to crystallize upon cooling from a molten state. americanlaboratory.com However, fast-scan DSC techniques have enabled researchers to suppress kinetic events like cold crystallization, allowing for more accurate measurements of the glass transition. americanlaboratory.comscribd.com

Upon heating, melt-quenched amorphous D-Mannitol displays a glass transition (Tg) at approximately 284 K (11°C). aip.orgaip.org This is often followed by an exothermic transition to a more stable amorphous phase, sometimes referred to as "Phase X," before crystallization and subsequent melting. aip.orgaip.orgaip.org The melting behavior is also well-characterized, with different polymorphs having distinct, albeit close, melting points. nih.govmdpi.com For instance, the α and β forms melt at approximately 166°C and 166.5°C, respectively, while the δ form melts at a lower temperature of around 155°C. mdpi.com The enthalpy of fusion, a measure of the energy required to melt the crystalline solid, has been reported to be approximately 326.8 J/g. scialert.netscialert.net

Long-term exposure to temperatures near its melting point can lead to thermal degradation. aimspress.com Studies keeping D-Mannitol at 180°C showed a significant decrease in the melting enthalpy over time, indicating decomposition. aimspress.com

Table 1: Thermal Properties of D-Mannitol Measured by DSC

Thermal Event Temperature Enthalpy Change Research Context Citation
Glass Transition (Tg) ~284 K (11 °C) - Of melt-quenched amorphous form aip.orgaip.org
Exothermic Transition >284 K -64 J/g Transformation of melt-quenched glass to "Phase X" aip.orgaip.org
Crystallization ~330 K (57 °C) -107 J/g Crystallization from the amorphous state aip.orgaip.org
Melting Point (δ form) ~155 °C - Thermodynamic melting mdpi.com
Melting Point (α form) ~166 °C - Thermodynamic melting mdpi.com
Melting Point (β form) ~166.5 °C - Thermodynamic melting mdpi.com
Melting Peak 167.8 °C 326.8 J/g As a Phase Change Material (PCM) at 10°C/min scialert.netscialert.net

X-ray Diffraction (XRD) Applications in this compound Research

X-ray Diffraction (XRD) is an indispensable technique for the solid-state characterization of crystalline materials like D-Mannitol. mdpi.comgoogle.com It provides detailed information about the atomic and molecular structure, crystalline phase, and polymorphic form. google.com The technique works by directing X-rays onto a sample and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern is unique to a specific crystalline structure. mdpi.com

Crystalline Phase Characterization of D-Mannitol in Research Materials

D-Mannitol is known to exist in three main anhydrous crystalline polymorphs: α, β, and δ. nih.govmdpi.comgoogle.com Powder X-ray Diffraction (PXRD) is the most important method for identifying and distinguishing between these forms. mdpi.com Each polymorph produces a characteristic diffraction pattern with peaks at specific 2θ angles. nih.gov

The β form is the most stable and commonly produced polymorph under typical industrial crystallization conditions. google.comnih.gov The α and δ forms are metastable. mdpi.com Researchers have identified specific 2θ values that serve as fingerprints for each polymorph. For example, the β form is clearly identified by peaks at approximately 10.5°, 14.7°, and 23.4°. nih.gov The α form shows characteristic peaks at 9.6°, 13.8°, and 17.2°, while the δ form is identified by peaks at 9.7° and 22.2°. nih.govmdpi.com The presence of sharp diffraction peaks confirms the crystalline nature of the material. nih.gov

Table 2: Characteristic Powder X-ray Diffraction (PXRD) Peaks for D-Mannitol Polymorphs

Polymorph Characteristic 2θ Peaks (°) Citation
α (alpha) 9.57, 13.79, 17.18, 17.2 nih.govmdpi.com
β (beta) 10.4, 10.56, 14.56, 14.71, 16.74, 23.4 nih.govmdpi.com
δ (delta) 9.7, 22.2 nih.govmdpi.com

Structural Analysis and Polymorphism Studies of D-Mannitol in Research Systems

XRD is extensively used to study the structural transformations between the different polymorphs of D-Mannitol. mdpi.com These transformations can be induced by various factors, including temperature, processing methods, and the presence of additives. google.comacs.org

For instance, research has shown that different manufacturing processes, such as spray-drying or crystallization from different solvents, can yield different polymorphic forms or mixtures of forms. nih.gov XRD is used to quantify the polymorphic content in a given sample. nih.govresearchgate.net

Studies on polyamorphism have also utilized XRD to distinguish between different amorphous states. aip.orgaip.org For example, XRD patterns of a melt-quenched D-Mannitol glass (GN) were shown to be distinct from an annealed, more stable amorphous phase (GX), confirming they are structurally different. aip.orgaip.orgaip.org The broad, featureless diffraction patterns of these forms are characteristic of amorphous materials, contrasting sharply with the sharp peaks of crystalline polymorphs. aip.org Furthermore, XRD has been employed to study the effects of milling on the crystal structure, revealing that while milling can reduce crystallinity and particle size, D-Mannitol can predominantly retain its β-polymorphic form. nih.gov

Applications of D Mannitol D8 in Tracing and Metabolic Flux Studies

Elucidation of Biochemical Pathways Using Stable Isotope Tracers

Stable isotope tracers, such as D-Mannitol-d8, are instrumental in deciphering complex biochemical pathways. medchemexpress.commedchemexpress.com By introducing a labeled compound into a biological system, researchers can track the incorporation of the isotope into downstream metabolites. This technique provides a dynamic view of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway. The use of deuterium-labeled compounds like this compound has gained significant attention for its potential to influence the pharmacokinetic and metabolic profiles of substances, providing deeper insights into drug development and metabolic processes. medchemexpress.commedchemexpress.com

The core principle of this approach lies in the ability of analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to distinguish between the isotopically labeled molecules and their unlabeled counterparts. nct-dresden.de This allows for the precise measurement of the extent of label incorporation, revealing the activity of specific enzymes and the interconnectivity of different metabolic routes.

This compound in Quantitative Metabolomics Research

Quantitative metabolomics aims to measure the concentrations of a large number of metabolites in a biological sample. nct-dresden.deshimadzu.com In this field, this compound is often employed as an internal standard. medchemexpress.commedchemexpress.com Internal standards are crucial for correcting variations that can occur during sample preparation and analysis, thereby ensuring the accuracy and reproducibility of the quantitative data.

The process typically involves adding a known amount of the isotopically labeled standard (e.g., this compound) to a biological sample before processing. nih.gov Since the labeled standard has nearly identical chemical and physical properties to the natural (unlabeled) analyte, it experiences similar losses or variations during extraction, derivatization, and analysis. By comparing the signal of the natural analyte to the signal of the internal standard in the mass spectrometer, researchers can accurately quantify the concentration of the native metabolite. nih.gov This approach is fundamental in biomarker discovery and in understanding the metabolic basis of diseases. nct-dresden.deshimadzu.com

This compound Applications in Non-Human Biological Systems

The application of this compound extends to a variety of non-human biological systems, providing valuable insights into their unique metabolic processes.

Microbial Metabolism Studies with Deuterated Mannitol (B672)

In microbiology, deuterated mannitol is used to study the metabolic pathways of various microorganisms. researchgate.net Many bacteria and fungi can utilize mannitol as a carbon and energy source. researchgate.netfrontiersin.org For instance, some bacteria possess a mannitol-specific phosphotransferase system (PTS) that transports and simultaneously phosphorylates mannitol to mannitol-1-phosphate. researchgate.net This is then converted to fructose-6-phosphate (B1210287) and enters glycolysis. researchgate.net

By using this compound, researchers can trace the flow of deuterium (B1214612) through these microbial pathways, quantifying the flux through glycolysis and other central carbon metabolism routes. This has been applied to study the metabolism of pathogenic bacteria, offering potential avenues for developing new antimicrobial strategies. researchgate.net For example, understanding how bacteria like Staphylococcus aureus metabolize mannitol can reveal enzymes that are critical for their survival and could be targeted by new drugs. researchgate.net

Table 1: Examples of Microbial Mannitol Metabolism

MicroorganismKey Enzyme(s) in Mannitol MetabolismMetabolic Pathway
Escherichia coliMannitol-specific phosphotransferase system (PTS), Mannitol-1-phosphate dehydrogenasePhosphorylation to mannitol-1-phosphate, then oxidation to fructose-6-phosphate
Staphylococcus aureusMannitol-1-phosphate dehydrogenase (M1PDH)Conversion of mannitol-1-phosphate to fructose-6-phosphate
Aspergillus nigerMannitol-1-phosphate 5-dehydrogenase, Mannitol-1-phosphate phosphataseReduction of Fructose-6-phosphate to mannitol-1-phosphate, then dephosphorylation to mannitol

This table provides a simplified overview of mannitol metabolism in select microorganisms.

D Mannitol D8 As a Reference Standard and Internal Standard in Research

Development of Certified Reference Materials for D-Mannitol-d8

A Certified Reference Material (CRM) is a standard of the highest quality, providing traceability and confidence in analytical measurements. The development of a CRM, whether for D-Mannitol or its deuterated analogue this compound, is a meticulous process designed to ensure its purity, homogeneity, and stability. mdpi.comnih.govresearchgate.net While specific development data for this compound is proprietary, the process mirrors that of its non-labeled counterpart, D-Mannitol, for which detailed studies are available.

The creation of a D-Mannitol CRM, such as GBW(E) 100681, involves several critical stages. mdpi.comresearchgate.net Initially, a bulk batch of high-purity material is prepared. This candidate material then undergoes comprehensive characterization to confirm its identity and structure using multiple analytical techniques. researchgate.net

The certified purity value is not determined by a single method but by combining results from independent analytical approaches to ensure accuracy. mdpi.comresearchgate.net A common strategy is the mass balance method, which involves quantifying the main component by subtracting the sum of all impurities from 100%. mdpi.com This requires meticulous measurement of water content (e.g., via Karl Fischer titration), non-volatile impurities (e.g., using Inductively Coupled Plasma-Mass Spectrometry - ICP-MS), and volatile impurities (e.g., via headspace Gas Chromatography-Flame Ionization Detection - GC-FID). mdpi.comnih.govresearchgate.net

An orthogonal method, such as quantitative Nuclear Magnetic Resonance (qNMR), is also employed. mdpi.comresearchgate.net In qNMR, a certified primary standard (e.g., benzoic acid CRM) is used to determine the purity of the candidate material directly. researchgate.net The agreement between the mass balance method and qNMR provides high confidence in the certified value. mdpi.comresearchgate.net

Finally, homogeneity and stability studies are conducted to ensure that every unit of the CRM has the same composition and that the material remains stable over long-term storage and short-term transport. mdpi.comnih.gov For the D-Mannitol CRM, studies confirmed stability for at least 48 months at room temperature. mdpi.comnih.govresearchgate.net This rigorous certification process ensures that this compound can serve as a reliable reference material for instrument calibration and quality control.

Table 1: Example Characterization Data for a D-Mannitol Certified Reference Material (CRM) This table is based on the development of the D-Mannitol CRM GBW(E) 100681 and illustrates the type of data generated during certification.

ParameterMethod UsedResultReference
Purity (Certified Value)Mass Balance & qNMR99.9% ± 1.1% (k=2) mdpi.comnih.govresearchgate.net
Main ComponentCalculation99.91% ± 0.01% mdpi.comnih.gov
Moisture ContentKarl Fischer Titration0.036% ± 0.002% mdpi.comnih.govresearchgate.net
Nonvolatile ImpuritiesICP-MS&lt; 0.01% mdpi.comnih.govresearchgate.net
Volatile ImpuritiesHeadspace GC-FID&lt; 0.01% mdpi.comnih.govresearchgate.net
HomogeneityHPLC-ELSDConfirmed to be homogeneous mdpi.com
StabilityLong-term and short-term studiesStable for 48 months at room temperature mdpi.comnih.govresearchgate.net

Role of this compound in Quantitative Analytical Method Development

In quantitative analysis, especially when using chromatography coupled with mass spectrometry (LC-MS or GC-MS), an internal standard is crucial for achieving accurate and precise results. This compound is an ideal internal standard for the quantification of D-Mannitol. medchemexpress.com An internal standard is a compound that is added in a known, constant amount to every sample, calibrator, and quality control sample before processing. libios.fr

The primary role of the internal standard is to correct for the loss of analyte during sample preparation and for variations in instrument response. libios.fr Because this compound is chemically identical to D-Mannitol, it behaves in the same way during extraction, derivatization, and chromatography. However, due to the presence of deuterium (B1214612) atoms, it has a higher molecular weight. This mass difference allows a mass spectrometer to distinguish between the analyte (D-Mannitol) and the internal standard (this compound). medchemexpress.com

During method development, this compound helps to:

Assess and Correct for Matrix Effects: Biological samples like plasma or urine contain many components that can enhance or suppress the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate results. Since this compound co-elutes with D-Mannitol and experiences the same matrix effects, the ratio of the analyte signal to the internal standard signal remains constant, correcting for these interferences.

Monitor Sample Recovery: Losses can occur at various stages, including extraction, evaporation, and reconstitution. libios.fr By measuring the signal of this compound, analysts can calculate the efficiency of the recovery process and correct the final concentration of D-Mannitol accordingly.

Compensate for Instrumental Variability: Minor fluctuations in injection volume or detector sensitivity can affect results. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, leading to improved precision and accuracy.

The use of stable isotope-labeled internal standards like this compound is considered the gold standard in quantitative mass spectrometry for ensuring data reliability. medchemexpress.com

Table 2: Key Properties of this compound as an Internal Standard

PropertyAdvantage in Quantitative AnalysisReference
Chemical Identicality to AnalyteEnsures similar behavior during sample extraction, derivatization, and chromatography. libios.fr
Different MassAllows it to be distinguished from the unlabeled analyte by a mass spectrometer. medchemexpress.com
Co-elution with AnalyteExperiences and therefore corrects for the same matrix effects and chromatographic variability. medchemexpress.com
High Isotopic PurityMinimizes signal interference at the mass of the unlabeled analyte, ensuring accurate measurement. buchem.com

Utilization in Inter-laboratory Studies and Proficiency Testing for Analytical Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. eurachem.org A key part of this validation, especially for methods intended for widespread use, involves inter-laboratory studies (also known as collaborative trials or round-robin tests) and proficiency testing (PT) schemes. mdpi.comeurachem.org These studies are essential for establishing the reproducibility and robustness of a method when performed by different analysts in different laboratories using different equipment. eurachem.org

The availability of a well-characterized CRM for both the analyte (D-Mannitol) and the internal standard (this compound) is fundamental to the success of these programs. mdpi.comresearchgate.net The D-Mannitol CRM, for instance, was explicitly developed to support method validation and proficiency testing, thereby guaranteeing the accuracy and comparability of results across different labs. mdpi.comnih.govresearchgate.net

In this context, this compound plays a critical role:

Standardizing Quantitation: When all participating laboratories use the same lot of this compound as the internal standard, a major source of variability is eliminated. This ensures that any observed differences in results are due to the method's performance under different conditions, not due to inconsistencies in the standards used.

Assessing Method Performance: Proficiency testing providers can distribute identical unknown samples to a group of laboratories. By analyzing these samples using a standardized method that specifies this compound as the internal standard, the performance of each laboratory can be objectively compared against a reference value. This helps labs to identify and correct potential issues in their procedures.

Validating Method Robustness: Inter-laboratory trials are used to assess how a method holds up to minor variations in procedure that are likely to occur between labs. The consistent use of this compound helps to ensure that the core quantitation is stable, allowing for a true assessment of the method's ruggedness.

Research into the Solid State Properties and Interfacial Phenomena of D Mannitol D8 Methodological Focus

Amorphous and Crystalline State Investigations using D-Mannitol (Relevance for Deuterated Forms)

The solid-state behavior of D-Mannitol is complex, characterized by the existence of multiple crystalline polymorphs and amorphous forms. cymitquimica.com Understanding these states is critical as the physical form can significantly impact material properties. D-Mannitol is known to exist in three main anhydrous crystalline polymorphs: α, β, and δ. researchgate.net These forms differ in their crystal structure, thermodynamic stability, and physical properties. researchgate.netacs.org The β form is the most thermodynamically stable, followed by the α and then the δ form. researchgate.net In addition to these crystalline forms, D-Mannitol can form a hemihydrate (MHH), where two mannitol (B672) molecules associate with one water molecule in the crystal lattice. acs.org

Amorphous D-Mannitol can be produced, for example, by quench-cooling a melt, although its strong tendency to crystallize makes obtaining a fully amorphous glassy state challenging with conventional methods. cymitquimica.com The glass transition temperature (Tg) is a key parameter for amorphous materials, and for D-mannitol, it is observed around 284 K (11 °C). researchgate.netnih.gov Above this temperature, the supercooled liquid can undergo complex transformations. Research has identified a so-called "Phase X," an apparently amorphous state with energy intermediate between the glassy and crystalline states, which forms from the supercooled liquid and exhibits stronger hydrogen bonds. researchgate.netnih.govsigmaaldrich.com Further investigation using techniques like micro-calorimetry and Raman spectroscopy has suggested that this "Phase X" results from surface crystallization accompanied by very slow bulk crystallization into the α form. medchemexpress.comresearchgate.net

The relevance of these studies to D-Mannitol-d8 is profound. While the fundamental polymorphic and amorphous states are determined by the molecular structure of mannitol itself, isotopic substitution with deuterium (B1214612) provides a powerful lens for their investigation. Techniques such as solid-state NMR (ssNMR) and neutron scattering rely on the unique properties of deuterium to extract detailed information. google.com In ssNMR, deuterium labeling can simplify complex proton spectra and allow for the study of molecular dynamics and sugar ring flexibility. google.com For neutron scattering, the significant difference in scattering cross-section between hydrogen and deuterium makes this compound an ideal probe for determining crystal structures and studying the dynamics of phase transitions. nih.govnist.govacs.org

Table 1: Crystalline Polymorphs of D-Mannitol This table summarizes the characteristics of the three main anhydrous polymorphs of D-Mannitol as identified by various analytical techniques.

PolymorphRelative StabilityCommon Preparation MethodKey X-ray Powder Diffraction (XRPD) Peaks (2θ)
β (Beta)Most StableCommercial form, recrystallization10.4°, 14.56°, 16.74° researchgate.net
α (Alpha)MetastableRecrystallization from melt acs.org13.64°, 17.18° researchgate.net
δ (Delta)Least StableRapid freezing of solutions mdpi.com9.7° researchgate.net

Interactions of this compound with Other Components in Model Systems

This compound is particularly useful for studying intermolecular interactions in multi-component systems, such as pharmaceutical formulations where mannitol is a common excipient. chemicalbook.comnih.gov The deuterium label allows researchers to selectively observe the behavior of mannitol without interference from other hydrogen-containing components like proteins, lipids, or other sugars.

A significant area of research is the interaction between mannitol and proteins in lyophilized (freeze-dried) solids. nih.gov Solid-state hydrogen-deuterium exchange (ssHDX) combined with mass spectrometry (MS) or nuclear magnetic resonance (NMR) is a powerful technique for this purpose. researchgate.netresearchgate.netresearchgate.net In a typical ssHDX experiment, a lyophilized protein-mannitol formulation is exposed to deuterium oxide (D₂O) vapor. acs.orgnih.gov The rate and extent to which the protein's amide hydrogens exchange with deuterium provides detailed information about the protein's conformation, dynamics, and solvent accessibility. acs.orgnih.gov

Studies using ssHDX-MS have compared the stabilizing effects of mannitol versus other excipients like sucrose (B13894). For model proteins such as myoglobin (B1173299) and human granulocyte-colony stimulating factor (G-CSF), mannitol formulations were often found to be more structurally perturbed and have fewer protective hydrogen-bond interactions compared to sucrose formulations. acs.orgacs.org The presence of this compound in such a system would allow for complementary neutron-based studies to directly probe the mannitol-protein interface.

Solid-state NMR (ssNMR) is another key technique where this compound is advantageous. nih.govresearchgate.net In complex formulations, the proton NMR signals from different components often overlap. By using this compound, the signals from mannitol are effectively silenced in the ¹H spectrum, allowing for unambiguous observation of the protein or other components. sigmaaldrich.com Conversely, ²H ssNMR can specifically probe the dynamics of the deuterated mannitol molecules. Studies on bovine serum albumin (BSA) with mannitol have used ssNMR to show that both crystalline and amorphous forms of mannitol can coexist in spray-dried solids, leading to phase separation at the nanometer scale. nih.govacs.org

Furthermore, research has explored the interactions of D-mannitol with polynucleotides, suggesting that mannitol can bind to nitrogenous bases via hydrogen bonds and potentially form an additional helix. nist.gov The use of this compound in such studies, particularly with neutron diffraction, could provide definitive structural evidence for these proposed interactions.

Mechanistic Studies of Crystallization and Amorphization in Research Contexts

Understanding the mechanisms of crystallization and amorphization is crucial for controlling the solid-state form of mannitol. This compound serves as a sophisticated probe in these mechanistic studies, primarily through the kinetic isotope effect (KIE) and neutron scattering techniques.

The kinetic isotope effect is the change in the rate of a process when an atom is replaced by one of its isotopes. wikipedia.org Replacing hydrogen with the heavier deuterium atom can slow down reactions where a C-H or O-H bond is broken or formed in the rate-determining step. wikipedia.orgnih.gov Crystallization from a solution or melt is a complex process involving the formation and breaking of hydrogen bonds as molecules arrange into a crystal lattice. By using this compound, researchers can study the KIE on the crystallization kinetics. A significant KIE would imply that hydrogen bond dynamics are a rate-limiting step in nucleation or crystal growth. Studies on mannitol dehydrogenase have utilized deuterium isotope effects to elucidate enzymatic reaction mechanisms, and similar principles can be applied to the physical process of crystallization. nih.gov

The crystallization of mannitol is influenced by various factors, including temperature, cooling rate, and the presence of additives. mdpi.com For instance, rapid freezing of a mannitol solution tends to yield the δ polymorph, while slower freezing can produce α and β forms. mdpi.com Additives like polyvinylpyrrolidone (B124986) (PVP) or surfactants can also direct the crystallization towards a specific polymorph. nih.govacs.orgmdpi.com Using this compound in these systems allows for precise tracking of mannitol's behavior.

Neutron scattering is exceptionally well-suited for these mechanistic studies. nist.gov Because neutrons scatter differently from hydrogen and deuterium nuclei, it is possible to use "contrast variation." In a solution containing this compound in a non-deuterated solvent (or vice-versa), the scattering signal from the mannitol can be highlighted or masked. This allows for in-situ monitoring of the early stages of crystallization, providing information on the size and shape of initial nuclei and their growth kinetics, which is often inaccessible with other techniques like X-ray scattering. nist.gov Such studies on polyethylene (B3416737) crystallization have demonstrated the power of this method to distinguish between different mechanistic models, such as nucleation-and-growth versus spinodal decomposition. nist.gov

Table 2: Investigational Techniques and the Role of this compound This table outlines key research techniques and highlights the specific advantages conferred by using deuterated D-Mannitol.

TechniqueApplication AreaAdvantage of Using this compound
Solid-State NMR (ssNMR)Structure, Dynamics, InteractionsSimplifies complex ¹H spectra; allows specific observation of non-deuterated components (e.g., proteins) or direct probing of mannitol dynamics via ²H NMR. google.comnih.gov
Neutron Scattering/DiffractionCrystal Structure, Crystallization KineticsProvides high contrast between deuterated and non-deuterated components, enabling precise structural analysis and in-situ tracking of nucleation and growth. nist.govacs.org
Solid-State Hydrogen-Deuterium Exchange (ssHDX)Protein-Excipient InteractionsWhile D₂O is the primary labeling agent, using this compound in conjunction allows for advanced neutron-based studies to complement mass spectrometry results. nih.govacs.org
Kinetic StudiesCrystallization/Amorphization MechanismsEnables measurement of the Kinetic Isotope Effect (KIE) to determine if hydrogen bonding is a rate-limiting step in phase transitions. wikipedia.orgnih.gov

Compound Index

Emerging Research Directions and Future Perspectives for D Mannitol D8

Advancements in Deuterium (B1214612) Labeling Technologies for Complex Molecules

The synthesis of deuterated compounds like D-Mannitol-d8 is pivotal for their application in research. Historically, the introduction of deuterium into complex molecules has been a significant challenge. However, recent advancements in labeling technologies are paving the way for more efficient and selective deuteration.

The hydrogen isotope exchange (HIE) reaction has become a cornerstone for the late-stage functionalization and synthesis of deuterium-labeled complex organic molecules. researchgate.net Transition metal catalysis, particularly with iridium and ruthenium, has shown significant promise in this area. researchgate.netcea.freuropa.eu For instance, iridium-based catalysts have been effectively used for the selective deuteration of various organic compounds with high levels of deuterium incorporation. researchgate.net These methods offer practical advantages for creating libraries of deuterated compounds for medicinal chemistry and other research applications. researchgate.net

Another innovative approach involves the C(sp3)–H activation directed by a sulfur atom, a method developed for labeling molecules containing thioether motifs. cea.fr This ruthenium-catalyzed reaction facilitates hydrogen isotope exchange, providing rapid access to deuterated molecules. cea.fr Furthermore, the development of water-soluble metallic nanoparticles stabilized by ligands like N-heterocyclic carbenes is an emerging and efficient method for labeling drugs and peptides. europa.eu

A variety of other techniques are also expanding the toolkit for deuteration, including reductive and dehalogenative deuteration. nih.gov These evolving synthetic strategies are crucial for producing this compound and other complex deuterated molecules with high purity and in scalable quantities, thereby supporting their broader use in scientific investigation.

Table 1: Comparison of Deuterium Labeling Technologies

Technology Catalyst/Reagent Key Features
Hydrogen Isotope Exchange (HIE) Iridium, Ruthenium complexes High selectivity, late-stage functionalization. researchgate.neteuropa.eu
Sulfur-Directed C(sp3)–H Activation Ruthenium/Carbon (Ru/C) Specific for molecules with thioether motifs. cea.fr
Metal-Free Deuteration D2O with specific activators Avoids toxic reagents, scalable. rsc.org

Integration of this compound in Multi-Omics Research Workflows

Multi-omics research, which integrates data from various "omics" fields such as genomics, proteomics, and metabolomics, aims to provide a comprehensive understanding of biological systems. nih.gov this compound serves as a valuable tool in these complex research workflows, particularly in metabolomics, as an internal standard for mass spectrometry-based analyses. nih.gov The use of stable isotope-labeled internal standards is critical for accurate quantification of metabolites in biological samples.

The integration of multi-omics data presents significant challenges due to the volume and complexity of the information generated. nih.govmdpi.com Machine learning and artificial intelligence are emerging as powerful tools to analyze these large datasets, identify patterns, and derive meaningful biological insights. mdpi.comnih.gov In this context, the precise data obtained using this compound as a standard can enhance the quality and reliability of the metabolomics data layer, leading to more robust multi-omics models. mdpi.com

Future multi-omics studies will likely focus on developing modular health metrics and leveraging technologies like single-cell and spatial omics to understand disease at a cellular and tissue-specific level. mdpi.commetabolon.com The consistent and accurate data provided by the use of deuterated standards like this compound will be fundamental to the success of these personalized medicine approaches. metabolon.com

Novel Methodological Developments Leveraging this compound for Advanced Analytical Techniques

This compound is instrumental in the development and refinement of advanced analytical techniques. Its primary role is as an internal standard in mass spectrometry (MS) to improve the accuracy and precision of quantitative analyses. nih.gov The development of analytical methods for mannitol (B672) and other sugar alcohols is an active area of research, with techniques like high-performance liquid chromatography (HPLC) coupled with various detectors being widely used. glsciences.comresearchgate.net

The United States Pharmacopoeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) have harmonized the HPLC method for mannitol analysis. glsciences.com The use of this compound in such standardized methods can further enhance their reliability.

Emerging analytical applications could involve the use of this compound in more specialized analytical fields. For instance, in the analysis of food products or pharmaceutical formulations, this compound can aid in the precise quantification of mannitol, which is used as a sweetener and excipient. lookchem.comchemicalbook.com In environmental science, deuterated standards are valuable for tracing the fate and transport of pollutants. While not a primary application for this compound currently, the methodologies developed using it could be adapted for such purposes.

Table 2: Analytical Techniques Utilizing this compound

Analytical Technique Purpose of this compound Application Area
Liquid Chromatography-Mass Spectrometry (LC-MS) Internal Standard Metabolomics, Pharmacokinetics. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Internal Standard Clinical and forensic analysis. researchgate.net

Computational and Theoretical Modeling Approaches for Deuterated Mannitol Research

Computational and theoretical modeling are increasingly important tools in chemical and biological research, offering insights that can be difficult to obtain through experimental methods alone. um.edu.mtnih.gov For deuterated compounds like this compound, modeling can be applied in several ways.

One area is in understanding the kinetic isotope effect. The replacement of hydrogen with deuterium can alter reaction rates, and computational models can help to predict and explain these effects. researchgate.net This is particularly relevant in studying enzyme mechanisms and drug metabolism. medchemexpress.com

Homology modeling and molecular docking are computational techniques used to predict the three-dimensional structure of proteins and how they interact with ligands. researchgate.net Such studies have been performed on mannitol dehydrogenase to understand its interaction with D-mannitol. researchgate.net Similar approaches could be applied to this compound to investigate if the deuterium substitution affects its binding to enzymes and other proteins.

Furthermore, computational fluid dynamics (CFD) and other modeling techniques are used to simulate the behavior of particles in various systems. um.edu.mt For instance, in the development of dry powder inhalers containing mannitol, computational models help to predict the aerodynamic properties of the particles. nih.gov While not specific to the deuterated form, these models provide a framework that could be adapted to study any subtle differences in the physical properties of this compound compared to its non-deuterated counterpart. The continuous development of computational methods will undoubtedly provide a deeper understanding of the properties and behavior of this compound at a molecular level. nih.govmdpi.com

Q & A

Q. How can researchers mitigate overinterpretation of this compound tracer results in publications?

  • Analytical Rigor :
  • Acknowledge limitations (e.g., potential isotopic exchange in aqueous environments).
  • Use sensitivity analyses to quantify uncertainty in tracer dilution models.
  • Cross-validate findings with orthogonal methods (e.g., stable isotope-resolved NMR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.